2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a sulfanyl group, and a dimethoxyphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.
Attachment of the Dimethoxyphenylacetamide Moiety: This step involves the acylation of the thiazole derivative with 2,4-dimethoxyphenylacetic acid or its derivatives using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the carbonyl group in the acetamide moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiazole derivatives, reduced acetamide derivatives.
Substitution Products: Substituted aromatic or thiazole derivatives.
Scientific Research Applications
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials, catalysts, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiazole ring and sulfanyl group are key functional groups that contribute to its binding affinity and activity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like thiazole, benzothiazole, and thiazolidine.
Sulfanyl Compounds: Compounds containing sulfanyl groups, such as thiols and disulfides.
Dimethoxyphenylacetamide Derivatives: Compounds with similar aromatic acetamide structures.
Comparison: 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide is unique due to the combination of its thiazole ring, sulfanyl group, and dimethoxyphenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Compared to other thiazole derivatives, it may exhibit enhanced stability, reactivity, or biological activity due to the presence of the sulfanyl and dimethoxyphenylacetamide groups.
Biological Activity
The compound 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on existing literature, focusing on its mechanisms of action, efficacy against various cancer cell lines, and antibacterial properties.
- Molecular Formula : C14H12N2O3S2
- Molecular Weight : 342.38 g/mol
- CAS Number : 892068-27-8
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The mechanisms through which these compounds exert their effects include:
- Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells through intrinsic pathways involving mitochondrial dysfunction and activation of caspases .
- Autophagy Activation : Alongside apoptosis, autophagy is also triggered, contributing to the overall reduction in cell viability in resistant cancer cell lines .
- Inhibition of Tumor Growth : In vivo studies using xenograft models demonstrated significant tumor growth inhibition, suggesting that the compound effectively targets tumor cells while sparing normal cells .
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antibacterial properties. The compound exhibits:
- Broad-Spectrum Antibacterial Activity : Laboratory studies indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The antibacterial effects are thought to arise from disruption of bacterial cell membranes and interference with essential metabolic processes .
Anticancer Studies
A notable study evaluated the efficacy of various thiazole derivatives against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The lead compound demonstrated:
- IC50 Values : The lead compound displayed IC50 values in the low micromolar range across different cancer cell lines.
- In Vivo Efficacy : In A375 melanoma xenograft models, treatment with the compound resulted in a significant reduction in tumor volume compared to controls .
Antibacterial Studies
In a separate investigation focusing on antibacterial properties:
- Testing Methodology : The Minimum Inhibitory Concentration (MIC) was determined using standard dilution methods against various bacterial strains.
- Results : The compound exhibited MIC values comparable to established antibiotics, indicating its potential utility in treating bacterial infections .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S2/c1-17-9-3-4-10(11(7-9)18-2)15-12(16)8-20-13-14-5-6-19-13/h3-4,7H,5-6,8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQGQUAVZBYYQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NCCS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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